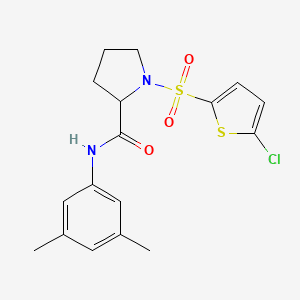
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Chemical Name : this compound
- CAS Number : 1396811-88-3
- Molecular Formula : C15H20ClN3O2S
- Molecular Weight : 373.9 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer effects. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that a related pyrrole derivative inhibited cell proliferation in HepG2 and EACC cell lines at concentrations of 100 and 200 µg/mL .
Anti-inflammatory Effects
The compound's sulfonamide group is associated with anti-inflammatory properties. In vivo experiments have suggested that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models. A docking study confirmed the binding affinity of these compounds to COX-2 enzymes, indicating potential as anti-inflammatory agents .
Antimicrobial Properties
Preliminary tests have shown that pyrrole derivatives possess antimicrobial activity against various pathogens. A related study indicated that certain pyrrole spiroketal derivatives displayed enhanced antibacterial activity, suggesting that modifications to the pyrrole structure can significantly influence biological efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
- Enzyme Inhibition : Interaction with COX enzymes to reduce inflammatory responses.
Case Studies and Research Findings
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11-8-12(2)10-13(9-11)19-17(21)14-4-3-7-20(14)25(22,23)16-6-5-15(18)24-16/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJQMKSHLZFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














